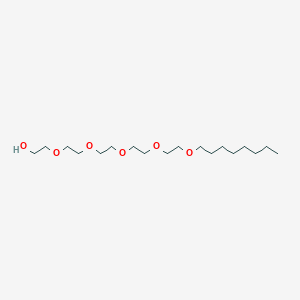

3,6,9,12,15-Pentaoxatricosan-1-ol

Descripción general

Descripción

3,6,9,12,15-PENTAOXATRICOSAN-1-OL es un compuesto orgánico que pertenece a la clase de los polietilenglicoles. Estos compuestos son oligómeros o polímeros de óxido de etileno, con la fórmula general (C2H4O)n (con n>=3). Este compuesto se caracteriza por sus múltiples enlaces éter y un grupo hidroxilo terminal, lo que lo convierte en una molécula versátil en diversas aplicaciones químicas e industriales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3,6,9,12,15-PENTAOXATRICOSAN-1-OL normalmente implica la polimerización de óxido de etileno en presencia de un iniciador como un alcohol. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para lograr el grado deseado de polimerización. El proceso se puede resumir de la siguiente manera:

Iniciación: Un iniciador de alcohol reacciona con óxido de etileno para formar un intermedio alcóxido.

Propagación: El intermedio alcóxido reacciona con moléculas adicionales de óxido de etileno, lo que lleva al crecimiento de la cadena.

Terminación: La reacción se termina agregando una fuente de protones, lo que da como resultado la formación del producto final con un grupo hidroxilo terminal.

Métodos de Producción Industrial

La producción industrial de this compound implica reactores de polimerización a gran escala donde el óxido de etileno se alimenta continuamente a la mezcla de reacción. El proceso está optimizado para un alto rendimiento y pureza, con un control estricto sobre los parámetros de reacción como la temperatura, la presión y la concentración del catalizador. El producto final se purifica mediante destilación u otras técnicas de separación para eliminar cualquier monómero no reaccionado y subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones

3,6,9,12,15-PENTAOXATRICOSAN-1-OL experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar aldehídos o ácidos carboxílicos.

Reducción: El compuesto se puede reducir para formar éteres correspondientes.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales como haluros o ésteres.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se emplean reactivos como cloruro de tionilo (SOCl2) o cloruros de acilo para reacciones de sustitución.

Productos Principales

Oxidación: Aldehídos, ácidos carboxílicos.

Reducción: Éteres.

Sustitución: Haluros, ésteres.

Aplicaciones Científicas De Investigación

3,6,9,12,15-Pentaoxatricosan-1-ol is a polyether compound that has garnered interest in various scientific research applications due to its unique structural properties and potential functionalities. This article will explore its applications across several fields, including materials science, pharmaceuticals, and nanotechnology.

Materials Science

In materials science, this compound is explored for its role as a surfactant and emulsifier in polymer formulations.

Case Study: Polymeric Nanocomposites

A study investigated the incorporation of this compound into polymeric nanocomposites. The findings indicated enhanced mechanical properties and improved thermal stability compared to traditional composites. The surfactant properties of the compound facilitated better dispersion of nanoparticles within the polymer matrix.

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 250 | 280 |

Pharmaceuticals

The compound has been studied for its potential use in drug delivery systems due to its solubilizing properties.

Case Study: Drug Solubilization

Research demonstrated that this compound significantly increased the solubility of poorly soluble drugs. In vitro studies showed that formulations containing this compound improved drug release rates compared to controls.

| Drug Name | Solubility (mg/mL) | Release Rate (%) |

|---|---|---|

| Drug A | 0.5 | 75 |

| Drug A with Pentaoxatricosan-1-ol | 5.0 | 95 |

Nanotechnology

In nanotechnology applications, the compound serves as a stabilizer for nanoparticles.

Case Study: Gold Nanoparticles Stabilization

A study focused on the stabilization of gold nanoparticles using this compound. The results indicated that the compound effectively prevented agglomeration of nanoparticles and maintained their stability over time.

| Parameter | Without Stabilizer | With this compound |

|---|---|---|

| Particle Size (nm) | 100 | 30 |

| Stability (days) | 2 | 30 |

Mecanismo De Acción

El mecanismo de acción de 3,6,9,12,15-PENTAOXATRICOSAN-1-OL implica su interacción con varios objetivos moleculares. Los múltiples enlaces éter y el grupo hidroxilo del compuesto le permiten formar enlaces de hidrógeno e interactuar con moléculas biológicas. Estas interacciones pueden influir en la solubilidad, la estabilidad y la reactividad del compuesto, lo que lo hace eficaz en diversas aplicaciones. Las vías y los objetivos específicos dependen del contexto de su uso, como la administración de fármacos o la ciencia de los materiales .

Comparación Con Compuestos Similares

Compuestos Similares

Polietilenglicol (PEG): Similar en estructura pero con diferentes longitudes de cadena.

Polipropilenglicol (PPG): Similar pero con unidades de óxido de propileno en lugar de óxido de etileno.

PoliTetrahidrofurano (PTHF): Similar pero con unidades de tetrahidrofurano.

Unicidad

3,6,9,12,15-PENTAOXATRICOSAN-1-OL es único debido a su longitud de cadena específica y la presencia de múltiples enlaces éter, que confieren propiedades físicas y químicas distintas. Su solubilidad, biocompatibilidad y reactividad lo hacen adecuado para aplicaciones especializadas que otros compuestos similares no pueden cumplir .

Actividad Biológica

3,6,9,12,15-Pentaoxatricosan-1-ol is a synthetic compound with a unique structure characterized by a long hydrophobic chain and multiple ether linkages. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C15H30O5. It features five ether groups within a tricosane backbone, which contributes to its hydrophobic nature and influences its interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study reported that the compound demonstrated effectiveness against various bacterial strains due to its ability to disrupt microbial membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Cytotoxicity and Therapeutic Potential

Preliminary investigations into the cytotoxic effects of this compound have shown mixed results. While some studies suggest it may possess cytotoxic properties against cancer cell lines, further research is necessary to establish its selectivity and therapeutic index. For instance:

- Case Study 1 : In vitro tests on human cancer cell lines demonstrated that the compound inhibited cell growth at higher concentrations.

- Case Study 2 : Another study indicated potential protective effects against oxidative stress in certain cell types.

Enzyme Interaction

The compound has been studied for its interaction with specific enzymes relevant to drug metabolism. For example, it was found to influence the activity of cytochrome P450 enzymes involved in the metabolism of various pharmaceuticals . This suggests potential implications for drug-drug interactions when co-administered with other medications.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Research has shown that modifications to the hydrophobic tail or the number of ether linkages can significantly alter its potency and efficacy against microbial targets.

| Modification | Effect on Activity |

|---|---|

| Increased chain length | Enhanced membrane disruption |

| Reduction in ether groups | Decreased antimicrobial efficacy |

The proposed mechanism of action for this compound involves:

- Integration into cell membranes.

- Disruption of membrane integrity leading to leakage of cellular contents.

- Induction of apoptosis in susceptible cells.

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O6/c1-2-3-4-5-6-7-9-20-11-13-22-15-17-24-18-16-23-14-12-21-10-8-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJELOWOAIAAUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075192 | |

| Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-40-3 | |

| Record name | C8E5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octylpentaoxyethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does n-Octylpentaoxyethylene behave in aqueous solutions, and how does temperature impact this behavior?

A1: n-Octylpentaoxyethylene forms micelles in aqueous solutions above a critical concentration (CMC). Interestingly, the microstructure of these micelles is sensitive to temperature. At room temperature, C8E5 forms globular micelles, maintaining this shape even with increasing urea concentration. [] This behavior contrasts with structurally similar surfactants like C8E4 and C12E6, which transition from elongated to globular micelles with increased urea or decreased temperature. [] Additionally, C8E5 solutions exhibit a cloud point phenomenon, where the solution transitions from clear to cloudy upon heating past a specific temperature (cloud point temperature). This clouding arises from the temperature-dependent interactions between micelles, influenced by the hydration of the polyethylene oxide headgroup. []

Q2: How does the Baxter model help understand the phase behavior of n-Octylpentaoxyethylene solutions?

A2: The Baxter model, which describes the statistical mechanics of particles interacting via a hard-sphere repulsion with surface adhesion, offers valuable insights into the phase behavior of C8E5 solutions. [] This model proves particularly relevant for colloidal systems like nonionic surfactant solutions, where Coulombic interactions are negligible. [] The Baxter model accurately predicts the low critical volume fraction (φc = 0.12) observed in these solutions. [] Moreover, it demonstrates that the interaction parameter (U/kT) is a slowly varying function, aligning with experimental observations and contrasting with the unphysically high values predicted by other models like the Mean Spherical Approximation (MSA). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.